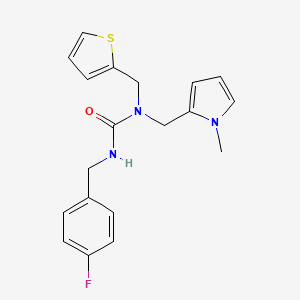

3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3OS/c1-22-10-2-4-17(22)13-23(14-18-5-3-11-25-18)19(24)21-12-15-6-8-16(20)9-7-15/h2-11H,12-14H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INANAKJEYHYMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a member of the urea class of compounds, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , and it features a fluorobenzyl group, a pyrrole moiety, and a thiophene ring, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

Antibacterial Activity

Recent studies have demonstrated that derivatives similar to the target compound exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Streptococcus pneumoniae | 0.03 |

| Escherichia coli | 0.06 |

The antibacterial mechanism is believed to involve the inhibition of key bacterial enzymes such as topoisomerases, which are crucial for DNA replication and transcription. For example, certain derivatives have been shown to inhibit topoisomerase IV with IC50 values as low as 0.012 µg/mL . This dual-targeting approach enhances their efficacy and reduces the likelihood of resistance development.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on Antibacterial Potency :

- Toxicity Assessment :

- Resistance Development :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Begin with the preparation of the thiophen-2-ylmethylamine intermediate via nucleophilic substitution of thiophene-2-carbaldehyde, followed by reductive amination. The 4-fluorobenzyl group is introduced via a urea-forming reaction using carbonyldiimidazole (CDI) in anhydrous dichloromethane .

- Key conditions : Use reflux conditions (~80°C) in aprotic solvents (e.g., DMF or acetonitrile) for urea bond formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this urea derivative?

- Methodology :

- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrrole-N-methyl at δ 3.6 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for : 394.14 g/mol) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns of the urea moiety to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, given its structural complexity?

- Methodology :

- Target identification : Screen against kinase enzymes (e.g., EGFR, VEGFR) due to the thiophene and fluorobenzyl motifs’ known role in kinase inhibition .

- Assays : Use fluorescence-based ATPase assays (IC determination) and molecular docking (AutoDock Vina) to predict binding affinities .

- Data validation : Compare results with structurally similar urea derivatives (e.g., 1-phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea, IC = 12 μM for EGFR ).

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data for analogous compounds?

- Methodology :

- Comparative analysis : Replicate synthesis of analogs (e.g., 1-(4-fluorobenzyl)-3-(thiophen-2-ylmethyl)urea) under standardized conditions to isolate variables (e.g., solvent polarity, catalyst loading) .

- Statistical validation : Apply ANOVA to assess batch-to-batch variability in biological assays (e.g., IC values across three independent trials) .

- Computational modeling : Use DFT calculations (Gaussian 16) to evaluate electronic effects of substituents (e.g., fluorobenzyl vs. chlorobenzyl) on reactivity .

Q. What computational strategies can predict the photophysical or pharmacokinetic properties of this compound?

- Methodology :

- Photophysical modeling : Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra (e.g., excitation wavelengths for fluorescence) .

- ADME prediction : SwissADME or pkCSM to estimate logP (predicted ~3.2), solubility (LogS ≈ -4.5), and CYP450 inhibition .

- Molecular dynamics : Simulate membrane permeability (GROMACS) using a lipid bilayer model to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.